molecular formula C22H15ClF4N2O4 B11625097 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B11625097
M. Wt: 482.8 g/mol
InChI Key: PQOJUFIDPPNRJJ-UHFFFAOYSA-N
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Description

5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorobenzoyl group, a fluorophenyl-furyl moiety, and a trifluoromethylated tetrahydropyrimidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tetrahydropyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This can be achieved through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a suitable catalyst.

    Attachment of the Fluorophenyl-Furyl Moiety: This step may involve Suzuki coupling or other cross-coupling reactions to introduce the fluorophenyl and furyl groups.

    Final Modifications: The trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, offering insights into new therapeutic agents or biochemical pathways.

Medicine

The compound’s structure suggests potential pharmacological properties. It could be investigated for its efficacy in treating diseases, acting as an enzyme inhibitor, receptor modulator, or other therapeutic roles.

Industry

In industrial applications, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-methylpyrimidin-2(1H)-one
  • 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-thione

Uniqueness

Compared to similar compounds, 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one stands out due to its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its stability, lipophilicity, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C22H15ClF4N2O4

Molecular Weight

482.8 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C22H15ClF4N2O4/c23-13-5-1-12(2-6-13)19(30)17-18(28-20(31)29-21(17,32)22(25,26)27)16-10-9-15(33-16)11-3-7-14(24)8-4-11/h1-10,17-18,32H,(H2,28,29,31)

InChI Key

PQOJUFIDPPNRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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